Cas no 49689-66-9 (z-glu(obzl)-onp)

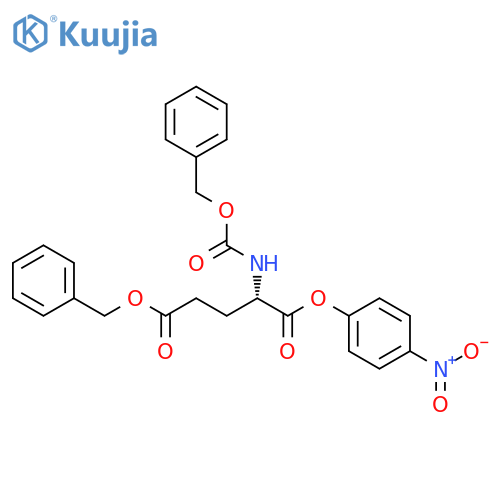

z-glu(obzl)-onp structure

商品名:z-glu(obzl)-onp

z-glu(obzl)-onp 化学的及び物理的性質

名前と識別子

-

- z-glu(obzl)-onp

- Z-L-glutamic acid γ-benzyl α-4-nitrophenyl ester

- Z-GLUTAMIC ACID(OBZL)-ONP

- Z-L-GLUTAMIC ACID-γ-BENZYL α-4-NITROPHENYL ESTER

- Z-L-Glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester

- AKOS027327992

- (S)-5-benzyl 1-(4-nitrophenyl) 2-(benzyloxycarbonylamino)pentanedioate

- FD21457

- 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

- AS-49077

- 49689-66-9

- 5894-89-3

-

- インチ: InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1

- InChIKey: PARQXTFBGGEDHC-QHCPKHFHSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 492.15300

- どういたいしつりょう: 492.153

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 36

- 回転可能化学結合数: 13

- 複雑さ: 720

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 137A^2

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 密度みつど: 1.311±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.3E-4 g/L) (25 ºC),

- PSA: 136.75000

- LogP: 5.23290

z-glu(obzl)-onp 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G650133-50mg |

Z-GLU(OBZL)-ONP |

49689-66-9 | 50mg |

$ 50.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296794A-5 g |

Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |

49689-66-9 | 5g |

¥1,384.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296794-1g |

Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |

49689-66-9 | 1g |

¥722.00 | 2023-09-05 | ||

| TRC | G650133-100mg |

Z-GLU(OBZL)-ONP |

49689-66-9 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | G650133-500mg |

Z-GLU(OBZL)-ONP |

49689-66-9 | 500mg |

$ 95.00 | 2022-06-04 | ||

| A2B Chem LLC | AG24232-1g |

Z-Glu(obzl)-onp |

49689-66-9 | ≥ 97 % (HPLC) | 1g |

$200.00 | 2024-04-19 | |

| A2B Chem LLC | AG24232-5g |

Z-Glu(obzl)-onp |

49689-66-9 | ≥ 97 % (HPLC) | 5g |

$649.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296794A-5g |

Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |

49689-66-9 | 5g |

¥1384.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296794-1 g |

Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |

49689-66-9 | 1g |

¥722.00 | 2023-07-11 |

z-glu(obzl)-onp 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

49689-66-9 (z-glu(obzl)-onp) 関連製品

- 24032-35-7(L-Glutamic acid a-4-nitroanilide)

- 26048-69-1(4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate)

- 10512-93-3(Z-Val-ONp)

- 2389-46-0(Boc-Lys(Z)-ONp)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量